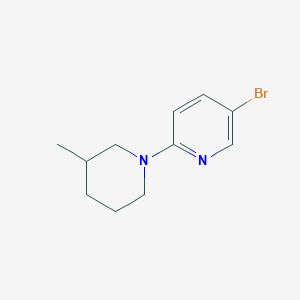

5-Bromo-2-(3-methylpiperidin-1-yl)pyridine

Description

5-Bromo-2-(3-methylpiperidin-1-yl)pyridine is a chemical compound with the molecular formula C11H15BrN2 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound features a bromine atom attached to the pyridine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, and a methyl group attached to the piperidine ring

Properties

IUPAC Name |

5-bromo-2-(3-methylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c1-9-3-2-6-14(8-9)11-5-4-10(12)7-13-11/h4-5,7,9H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFQFNIACWNIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268920 | |

| Record name | 5-Bromo-2-(3-methyl-1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220038-72-1 | |

| Record name | 5-Bromo-2-(3-methyl-1-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(3-methyl-1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine typically involves the reaction of 5-bromo-2-pyridine with 3-methylpiperidine. One common method involves the use of acetonitrile as a solvent and heating the reaction mixture under reflux conditions for 24 hours . The reaction mixture is then cooled, and the product is extracted using ethyl acetate. The organic layer is washed with water, dried over magnesium sulfate, and purified by flash chromatography on silica gel .

Industrial Production Methods

Industrial production methods for 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-methylpiperidin-1-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce N-oxides or other oxidized forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-2-(3-methylpiperidin-1-yl)pyridine has the molecular formula and a molecular weight of approximately 240.15 g/mol. The compound features a bromine atom at the 5-position of the pyridine ring and a 3-methylpiperidine group at the 2-position, contributing to its unique chemical properties and potential biological activities.

Pharmaceutical Applications

The compound serves as a scaffold for developing new drugs, particularly targeting cancer and neurodegenerative diseases. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in pharmacological studies.

Case Studies in Drug Development

- Neurodegenerative Diseases : Research has indicated that compounds similar to 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine exhibit significant neuroprotective effects. They have been tested for their ability to modulate neuroinflammation and promote neuronal survival in models of diseases such as Alzheimer's and Parkinson's .

- Cancer Treatment : The compound's ability to inhibit specific kinases involved in tumor growth has been explored. For example, it has been evaluated in the context of cyclin G-associated kinase (GAK) inhibitors, showing promise in reducing cell proliferation in certain cancer cell lines .

Chemical Research Applications

In synthetic organic chemistry, 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine is utilized as a key intermediate for synthesizing other complex molecules. Its reactivity can be harnessed to produce derivatives with varying biological activities.

Synthesis Techniques

Several methods have been documented for synthesizing this compound, including:

- Base-Catalyzed Reactions : Utilizing base-catalyzed isomerization techniques allows for selective synthesis of derivatives, optimizing yields and selectivity .

- Functionalization : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, leading to new compounds with tailored properties .

Comparative Analysis of Related Compounds

A comparative analysis highlights the uniqueness of 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine among structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine | Structure | Similar piperidine substitution but different position affects activity. |

| 5-Bromo-2-(pyrrolidin-1-yl)pyridine | Structure | Exhibits different biological profiles due to piperidine vs. pyrrolidine substitution. |

| 4-Bromo-2-(4-methylpiperidin-1-yl)pyridine | Structure | Different position of bromine alters reactivity and potential applications. |

This table emphasizes how variations in structure influence biological activity and synthetic routes, underscoring the significance of 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine within this class of chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide: This compound has a similar pyridine ring with a bromine atom but differs in the attached functional groups.

5-Bromo-2-(piperazin-1-yl)pyridine: This compound features a piperazine ring instead of a piperidine ring.

Uniqueness

5-Bromo-2-(3-methylpiperidin-1-yl)pyridine is unique due to the presence of both a bromine atom on the pyridine ring and a methyl group on the piperidine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications.

Biological Activity

5-Bromo-2-(3-methylpiperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine is , with a molecular weight of approximately 240.15 g/mol. The compound features a bromine atom at the 5-position of the pyridine ring and a 3-methylpiperidine moiety at the 2-position, which contributes to its distinct chemical properties and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound may possess significant anticancer properties, potentially through mechanisms involving apoptosis induction in various cancer cell lines .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

The biological activity of 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine is largely attributed to its interaction with specific molecular targets:

- Binding Affinity : The bromine atom and piperidine ring enhance the compound's binding affinity to various receptors and enzymes, facilitating its pharmacological effects.

- Cellular Pathways : The compound may modulate cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of piperidine derivatives, 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine was shown to induce significant cytotoxicity in FaDu hypopharyngeal tumor cells. The mechanism involved enhanced apoptosis compared to standard chemotherapeutic agents like bleomycin, highlighting its potential as a novel therapeutic agent .

Case Study: Enzyme Inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.